2-Methylthio-6-chloropurine riboside
Overview
Description
2-Methylthio-6-chloropurine riboside is a modified nucleoside that has garnered significant interest in the fields of molecular biology, biochemistry, and medicinal chemistry. This compound is characterized by the presence of a methylthio group at the 2-position and a chlorine atom at the 6-position of the purine ring, which is attached to a ribose sugar. These modifications confer unique chemical and biological properties to the compound, making it a valuable tool in various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylthio-6-chloropurine riboside typically involves the modification of purine nucleosides. One common method is the post-synthetic modification of precursor oligoribonucleotides. For instance, 6-methylthiopurine riboside can be used as a starting material, which undergoes nucleophilic aromatic substitution with primary alkylamines to yield this compound .
Industrial Production Methods
Industrial production of this compound can be achieved through continuous flow biocatalysis. This method utilizes lipase TL IM from Thermomyces lanuginosus to catalyze the synthesis of purine nucleoside esters under mild conditions. The process involves optimizing parameters such as solvent, reaction temperature, reaction time, and substrate ratio to achieve high yields .
Chemical Reactions Analysis
Types of Reactions
2-Methylthio-6-chloropurine riboside undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction. The compound is particularly reactive at the 6-position, where the chlorine atom can be substituted by various nucleophiles.
Common Reagents and Conditions
Nucleophilic Substitution: This reaction can be carried out using primary amines under microwave irradiation, which enhances the reaction rate and yield.
Oxidation and Reduction: Specific conditions and reagents for oxidation and reduction reactions depend on the desired product and the functional groups present on the nucleoside.
Major Products
The major products formed from these reactions include various alkylated and functionalized purine nucleosides, which can be further utilized in biochemical and medicinal research .
Scientific Research Applications
2-Methylthio-6-chloropurine riboside has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Methylthio-6-chloropurine riboside involves its incorporation into nucleic acids, where it can disrupt normal base pairing and interfere with nucleic acid synthesis. This disruption can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells . The compound targets specific molecular pathways involved in nucleic acid metabolism, making it a valuable tool for studying these processes.
Comparison with Similar Compounds
Similar Compounds
6-Methylthiopurine riboside: Similar in structure but lacks the chlorine atom at the 6-position.
2-Methylthio-N6-alkyladenosine: Contains an alkyl group at the N6-position instead of a chlorine atom.
Uniqueness
2-Methylthio-6-chloropurine riboside is unique due to the presence of both a methylthio group and a chlorine atom, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for specific interactions with nucleic acids and proteins, making it a versatile compound for various research applications .
Properties
IUPAC Name |
(2R,3R,4S,5R)-2-(6-chloro-2-methylsulfanylpurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN4O4S/c1-21-11-14-8(12)5-9(15-11)16(3-13-5)10-7(19)6(18)4(2-17)20-10/h3-4,6-7,10,17-19H,2H2,1H3/t4-,6-,7-,10-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAMKRDXWXFNNRI-KQYNXXCUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(C(=N1)Cl)N=CN2C3C(C(C(O3)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC1=NC2=C(C(=N1)Cl)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN4O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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